![molecular formula C6H8N6 B3055129 n,3-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-60-3](/img/structure/B3055129.png)
n,3-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Vue d'ensemble
Description
N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has a molecular formula of C6H8N6 and a molecular weight of 164.17 g/mol .
Mécanisme D'action
Target of Action
The primary target of N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, thereby halting the cell cycle . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight of164.17 g/mol suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, resulting in cell cycle arrest . This can lead to apoptosis, or programmed cell death, within the affected cells . The compound has shown potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Antithrombotic Agents
Triazolo[4,5-d]pyrimidine derivatives, including n,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, have been investigated for their antithrombotic properties. These compounds act as antagonists to platelet aggregation pathways, which are critical in preventing thrombotic events such as myocardial infarction and unstable angina. The mechanism involves inhibiting glycoprotein IIb/IIIa receptors that facilitate platelet cross-linking .
1.2 Pain Management
Studies have indicated that triazolo[4,5-d]pyrimidine derivatives can be effective in treating pain. The compound has shown promise in preclinical trials for its analgesic properties and may serve as a potential therapeutic agent for chronic pain conditions .
1.3 Treatment of Atherosclerosis
Research suggests that these compounds may also play a role in the treatment or prophylaxis of atherosclerosis. Their ability to modulate inflammatory responses and inhibit platelet activation contributes to their therapeutic potential in vascular diseases .
Pharmacological Insights
2.1 Mechanism of Action
The pharmacological activity of this compound is primarily attributed to its interaction with specific receptors involved in platelet aggregation and inflammation. By blocking these pathways, the compound can reduce the risk of thrombus formation and associated cardiovascular events.
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the triazolo-pyrimidine structure affect biological activity. Variations in substituents on the triazole ring and pyrimidine core can enhance potency and selectivity for target receptors. For instance, introducing different alkyl groups can significantly impact the compound's efficacy against thrombotic conditions .
Case Studies
Study | Objective | Findings |
---|---|---|
Study on Antithrombotic Effects | Evaluate the efficacy of triazolo[4,5-d]pyrimidine derivatives | Demonstrated significant inhibition of platelet aggregation in vitro |
Analgesic Properties Assessment | Investigate pain relief potential | Showed comparable results to standard analgesics in animal models |
Atherosclerosis Treatment Trial | Assess impact on vascular health | Reduced plaque formation and improved endothelial function in preclinical models |
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Activité Biologique
N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS Number: 6312-57-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₆H₈N₆ |
Molecular Weight | 164.168 g/mol |
Density | 1.56 g/cm³ |
Boiling Point | 237ºC |
Flash Point | 97.2ºC |
Anticancer Activity
Recent studies have indicated that triazolo[4,5-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds from this class have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
In a notable study, a related compound was shown to inhibit tumor growth effectively and induce apoptosis in MCF-7 cells by disrupting the cell cycle at the G1/S phase transition. The IC50 values for these compounds ranged from 0.3 to 24 µM depending on the specific target proteins involved, such as EGFR and VGFR2 .
Antimicrobial Activity
Triazolo[4,5-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro assays demonstrated activity against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens. The structure-activity relationship (SAR) studies indicated that modifications to the triazole and pyrimidine moieties can enhance antimicrobial efficacy .
The biological activity of n,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Many triazolo derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in cancer cells, leading to increased apoptosis rates.
- Antiparasitic Effects : Some studies suggest that triazolo derivatives may also possess activity against protozoan parasites like Cryptosporidium, with EC50 values indicating potent efficacy .
Study on Anticancer Properties
A recent investigation into a series of triazolo[4,5-d]pyrimidine analogs revealed that one particular derivative exhibited a dual inhibitory effect on EGFR and VGFR2. This compound not only inhibited cell proliferation but also induced significant apoptosis in vitro. The study utilized molecular docking techniques to elucidate the binding interactions with target proteins, confirming the potential for further development as an anticancer agent .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several triazolo derivatives were synthesized and tested against common bacterial strains. The results indicated that modifications in the side chains significantly affected the antimicrobial potency. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for further development .
Propriétés
IUPAC Name |
N,3-dimethyltriazolo[4,5-d]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-7-5-4-6(9-3-8-5)12(2)11-10-4/h3H,1-2H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAFHGDUGDYIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212458 | |
Record name | 3H-v-Triazolo(4,5-d)pyrimidine, 3-methyl-7-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-60-3 | |
Record name | 3-Methyl-7-(methylamino)-3H-v-triazolo(4,5-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC40368 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-v-Triazolo(4,5-d)pyrimidine, 3-methyl-7-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-7-(METHYLAMINO)-3H-V-TRIAZOLO(4,5-D)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY95Z10L1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.